DL-Alanine beta-naphthylamide hydrochloride
Overview
Description
DL-Alanine beta-naphthylamide hydrochloride is an organic compound with the chemical formula C13H15ClN2O. It is a white crystalline powder that is stable at room temperature but may decompose at high temperatures. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
DL-Alanine beta-naphthylamide hydrochloride primarily targets alanine aminopeptidase (AAP) and neutral aminopeptidase (APN) . These enzymes play a crucial role in protein degradation and regulation of biological processes.
Mode of Action
This compound acts as a substrate for the aforementioned enzymes. It interacts with these enzymes, facilitating their activity and enabling them to carry out their function of protein degradation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein degradation pathway . By acting as a substrate for AAP and APN, it aids in the breakdown of proteins, thereby influencing various downstream effects related to protein turnover and cellular homeostasis .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the facilitation of protein degradation. This can influence various cellular processes, including cell growth, differentiation, and response to stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Alanine beta-naphthylamide hydrochloride typically involves the reaction of DL-alanine with 2-naphthylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: DL-alanine and 2-naphthylamine.
Catalyst: Hydrochloric acid.
Reaction Conditions: The reaction is conducted at a temperature range of 50-60°C for several hours.
Product Isolation: The product is isolated by crystallization from the reaction mixture.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
DL-Alanine beta-naphthylamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthylamine derivatives.
Scientific Research Applications
DL-Alanine beta-naphthylamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a substrate for enzyme studies.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-DL-Alanyl-1-naphthylamine hydrochloride
- N-DL-Alanyl-3-naphthylamine hydrochloride
- N-DL-Alanyl-4-naphthylamine hydrochloride
Uniqueness
DL-Alanine beta-naphthylamide hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-amino-N-naphthalen-2-ylpropanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12;/h2-9H,14H2,1H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLRRMRLNYQNOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74144-49-3 | |
Record name | Propanamide, 2-amino-N-2-naphthalenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74144-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-DL-Alanyl-2-naphthylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074144493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DL-alanyl-2-naphthylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.648 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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